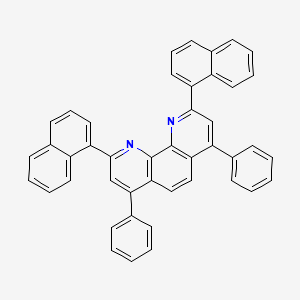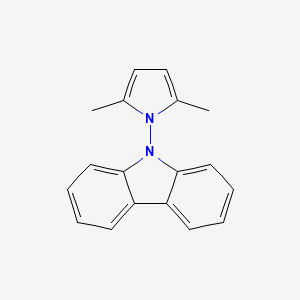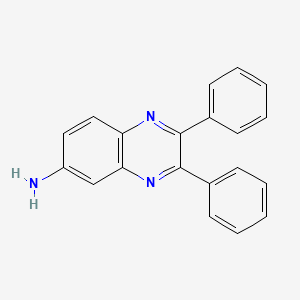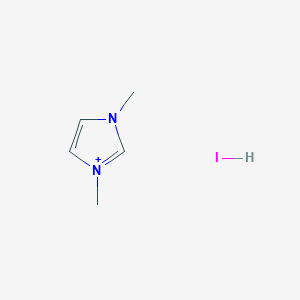
N-(2-Chloroethyl)-N'-(3-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 2-chloroethylamine with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the urea derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, particularly at the chloroethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-hydroxyethyl)-N’-(3-methyl-2-pyridinyl)urea, while substitution with a thiol could produce N-(2-mercaptoethyl)-N’-(3-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to interact with DNA.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by alkylating DNA, leading to the inhibition of DNA replication and cell division. The pathways involved include the formation of DNA adducts and subsequent activation of cellular repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea can be compared with other urea derivatives, such as:
N-(2-Chloroethyl)-N’-cyclohexylurea: Known for its use in herbicides.
N-(2-Chloroethyl)-N’-phenylurea: Studied for its anticancer properties.
The uniqueness of N-(2-Chloroethyl)-N’-(3-methyl-2-pyridinyl)urea lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93701-49-6 |
|---|---|
Molekularformel |
C9H12ClN3O |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(3-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-7-3-2-5-11-8(7)13-9(14)12-6-4-10/h2-3,5H,4,6H2,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
GYGXUNVHOTUGFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B12808606.png)
![Tert-butyl 4-[(2-amino-3-methylbutanoyl)-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B12808609.png)



![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)

